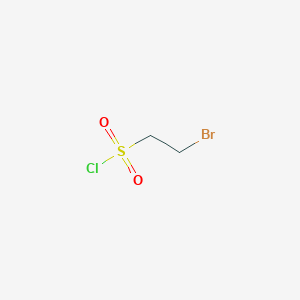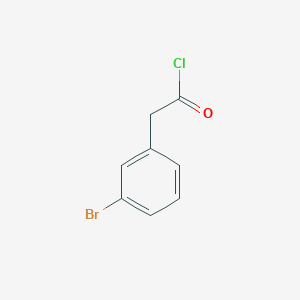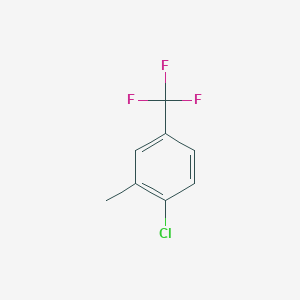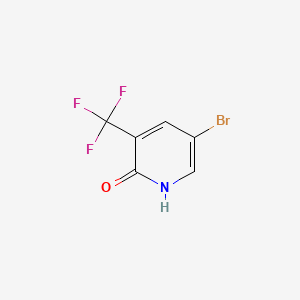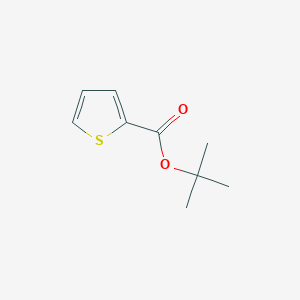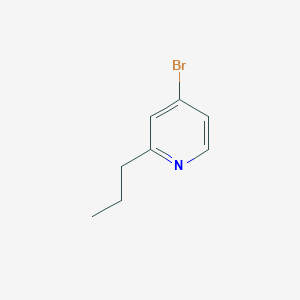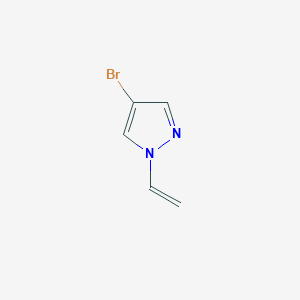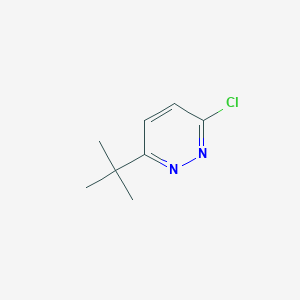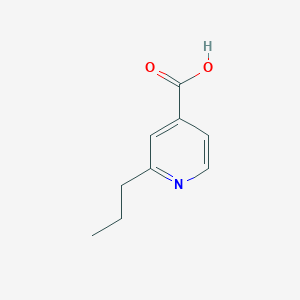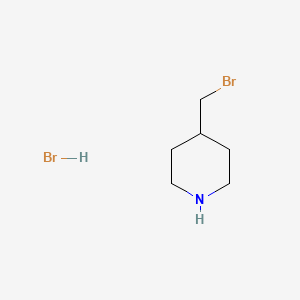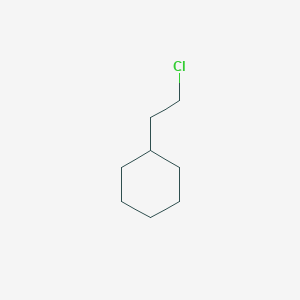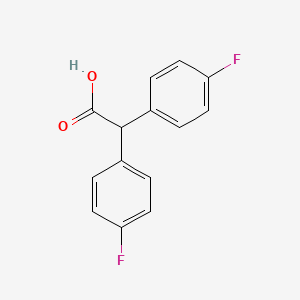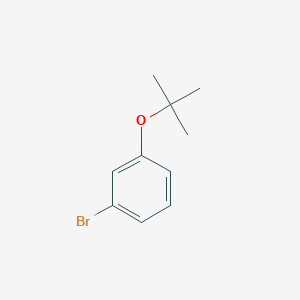
Benzene, 1-bromo-3-(1,1-dimethylethoxy)-
Descripción general
Descripción
“Benzene, 1-bromo-3-(1,1-dimethylethoxy)-” is a chemical compound with the molecular formula C10H13BrO2 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry . The compound contains a benzene ring with a bromine atom and a (1,1-dimethylethoxy) group attached to it .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-bromo-3-(1,1-dimethylethoxy)-” consists of a benzene ring with a bromine atom and a (1,1-dimethylethoxy) group attached to it . The exact 3D structure can be computed using specialized software .Aplicaciones Científicas De Investigación
Application in Proteomics Research
Scientific Field
Proteomics
Summary of the Application
The compound “1-bromo-3-(tert-butyl)benzene” is identified as a useful brominated organic building block in proteomics research .
Methods of Application
The specific methods of application in proteomics research are not detailed in the available resources. However, in general, brominated organic building blocks can be used in the synthesis of peptides or proteins in proteomics.
Results or Outcomes
The specific results or outcomes from the use of this compound in proteomics research are not provided in the available resources. However, the use of brominated organic building blocks can potentially enhance the efficiency and accuracy of protein synthesis.
Application in Synthesis of Polysubstituted Benzenes
Scientific Field
Organic Chemistry
Summary of the Application
The compound “1-bromo-3-(tert-butoxy)benzene” can be used in the synthesis of polysubstituted benzenes .
Methods of Application
The compound can be introduced into the benzene ring through electrophilic aromatic substitution reactions. The bromine can be introduced by bromination with Br2/FeBr3 .
Results or Outcomes
The specific results or outcomes from the use of this compound in the synthesis of polysubstituted benzenes are not provided in the available resources. However, the use of such brominated organic building blocks can potentially enhance the efficiency and accuracy of the synthesis process.
Application in Stereoselective Synthesis
Scientific Field
Stereochemistry
Summary of the Application
The compound “1-bromo-3-(tert-butoxy)benzene” is used in the stereoselective synthesis of four stereoisomers of β-Methoxytyrosine, a component of callipeltin A .
Methods of Application
The specific methods of application in stereoselective synthesis are not detailed in the available resources. However, in general, brominated organic building blocks can be used in the synthesis of complex organic molecules in stereochemistry.
Results or Outcomes
The specific results or outcomes from the use of this compound in stereoselective synthesis are not provided in the available resources. However, the use of brominated organic building blocks can potentially enhance the efficiency and accuracy of the synthesis process.
Application in Synthesis of Organic Compounds
Summary of the Application
The compound “1-bromo-3-(tert-butoxy)benzene” is identified as a useful brominated organic building block in the synthesis of organic compounds .
Propiedades
IUPAC Name |
1-bromo-3-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABJVORTOJWJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543413 | |
| Record name | 1-Bromo-3-tert-butoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-bromo-3-(1,1-dimethylethoxy)- | |
CAS RN |
99376-83-7 | |
| Record name | 1-Bromo-3-tert-butoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


